2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(2,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9-4-5-10(2)12(6-9)18-13(7-11(3)17-18)16-14(19)8-15/h4-7H,8H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBCVDAGUBSWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC(=N2)C)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide, also known as Pyrazolam, is the enzyme acetohydroxyacid synthase (AHAS) . AHAS is a key enzyme involved in the biosynthesis of branched-chain amino acids.
Mode of Action
Pyrazolam acts by inhibiting the activity of AHAS. This inhibition disrupts the synthesis of essential branched-chain amino acids, which are crucial for protein synthesis and plant growth. The disruption in the amino acid and protein synthesis processes leads to the inhibition of weed growth.
Biochemical Pathways
The affected biochemical pathway is the synthesis of branched-chain amino acids. AHAS catalyzes the first step in this pathway. By inhibiting AHAS, Pyrazolam disrupts this pathway, leading to a deficiency of these essential amino acids in the plant, thereby inhibiting its growth.
Pharmacokinetics
It is known to be soluble in chloroform and methanol, but insoluble in water. This suggests that its bioavailability may be influenced by the solvent used for its application.
Result of Action
The result of Pyrazolam’s action is the inhibition of weed growth. By disrupting the synthesis of essential amino acids, it prevents the normal growth and development of weeds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrazolam. For instance, its solubility characteristics suggest that it may be less effective in environments with high water content. Additionally, safety data suggests that it should be stored at room temperature, indicating that extreme temperatures might affect its stability.
Biological Activity
2-Chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide, with the CAS number 1019077-31-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from diverse research sources, including structure-activity relationships (SAR), case studies, and relevant data tables.
The molecular formula of 2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide is with a molecular weight of 277.75 g/mol. The structure includes a chloro group, a pyrazole ring, and an acetamide functional group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H16ClN3O |
| Molecular Weight | 277.75 g/mol |
| CAS Number | 1019077-31-6 |
| Structure | Structure |
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to 2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that certain pyrazole derivatives showed IC50 values comparable to established chemotherapeutic agents like doxorubicin .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. For instance, the presence of the dimethylphenyl group in the structure is thought to enhance hydrophobic interactions with target proteins, leading to increased potency against tumor cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the pyrazole ring and substitutions on the phenyl group significantly influence biological activity. For example:
- Chloro substitution at the 2-position enhances antiproliferative activity.
- Dimethyl substitution on the phenyl ring contributes to improved binding affinity to target proteins .
Study 1: Antitumor Efficacy
In a recent study assessing various pyrazole derivatives, 2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide was evaluated for its anticancer potential against human glioblastoma cells. The compound exhibited significant growth inhibition with an IC50 value of approximately 25 µM .
Study 2: In Vivo Studies
Another investigation involved in vivo models where this compound was administered to assess its efficacy and safety profile. Results indicated a notable reduction in tumor size without significant toxicity to normal tissues, suggesting a favorable therapeutic index .
Scientific Research Applications
Antibacterial Activity
Research indicates that pyrazole derivatives exhibit notable antibacterial properties. A study highlighted the synthesis of related compounds that demonstrated efficacy against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been shown to inhibit bacterial growth effectively, suggesting that 2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide may possess similar properties .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, making them promising candidates for treating inflammatory diseases. The structural characteristics of 2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide suggest it may exhibit similar anti-inflammatory effects .
Anticancer Properties
Recent investigations into pyrazole derivatives have revealed their potential as anticancer agents. For example, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation. Thus, 2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide could be explored further in cancer research .
Synthesis of Novel Materials
The unique chemical structure of 2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide allows it to be utilized in the synthesis of novel materials. Its ability to form coordination complexes with metals has implications in catalysis and material science. For instance, similar compounds have been used to create metal-organic frameworks (MOFs) that exhibit desirable properties for gas storage and separation .
Data Tables
Case Study 1: Antibacterial Activity
In a controlled study, derivatives of pyrazole were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the pyrazole ring significantly enhanced antibacterial activity, suggesting that 2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide could be optimized for similar applications .
Case Study 2: Anti-inflammatory Effects
A study involving the evaluation of anti-inflammatory agents found that pyrazole derivatives reduced inflammation markers in animal models. The compound's structural features were linked to its ability to modulate inflammatory pathways effectively .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Key structural variations among analogues include:
Impact of Substituents on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., Cl, CN): Enhance chemical stability but reduce solubility. For example, the cyano group in lowers the compound’s pKa, increasing reactivity in nucleophilic environments .
- Lipophilic Groups (e.g., 2,5-dimethylphenyl) : Improve membrane permeability but may reduce aqueous solubility. The target compound’s dimethylphenyl group likely contributes to a higher logP value compared to analogues with smaller substituents .
- Halogen Substituents (e.g., F, Cl) : Fluorine in improves metabolic stability via reduced oxidative metabolism, while chlorine in enhances electrophilicity .
Crystallographic and Spectroscopic Data
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Orthorhombic crystal system (space group Pna2₁), with unit cell parameters a = 18.493 Å, b = 13.815 Å, c = 5.060 Å. Hydrogen bonding between NH and carbonyl groups stabilizes the lattice .
- 2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide (): Synthesized via THF-mediated reactions; characterized by NMR (δ 12.88 ppm for NH) and mass spectrometry ([M+H]+ = 437.1) .
Q & A
Q. Optimization Tips :
- Use anhydrous conditions to minimize side reactions.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Basic: Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm for substituted phenyl) and acetamide NH (δ ~8.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and quaternary carbons .
- Infrared (IR) Spectroscopy : Detect C=O stretching (1680–1700 cm⁻¹) and N-H bending (3300 cm⁻¹) .
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., m/z 317.1 for [M+H]⁺) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .
Q. Validation Protocol :
- Cross-validate NMR shifts with computational tools (e.g., ChemDraw).
- Compare retention times in HPLC with a certified reference standard.
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
Contradictions often arise from variations in assay conditions or target specificity. Strategies include:
- Standardized Assays : Replicate studies using uniform protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. methyl groups) using analogs from literature .
- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm target engagement in cellular models .
Q. Case Study :
- Antimicrobial Activity : A study reported MIC = 8 µg/mL against S. aureus, while another found no activity. Possible factors:
- Strain-specific resistance mechanisms.
- Solubility differences in culture media (DMSO vs. aqueous buffers) .
Advanced: What computational modeling approaches are suitable for predicting the binding affinity of this compound with target enzymes or receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., COX-2 or bacterial topoisomerases) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability over 100 ns trajectories .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors from the acetamide group) using MOE or LigandScout .
Q. Validation Steps :
- Compare docking scores with experimental IC₅₀ values.
- Perform free-energy perturbation (FEP) calculations to refine binding affinity predictions .
Advanced: How can researchers design derivatives to enhance the compound’s pharmacokinetic properties while retaining bioactivity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl (CF₃) to improve metabolic stability .
- Prodrug Strategies : Introduce ester linkages to the acetamide moiety for enhanced oral bioavailability .
- LogP Optimization : Use fragment-based design to balance hydrophobicity (target LogP ~2–3) via substituent modification .
Q. Stability Testing Protocol :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
Advanced: How can in vitro and in vivo toxicity profiles be systematically evaluated for this compound?
Methodological Answer:
- In Vitro :
- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ >50 µM for safe thresholds) .
- Genotoxicity : Ames test for mutagenicity .
- In Vivo :
- Acute Toxicity : OECD Guideline 423 in rodent models (LD₅₀ determination) .
- Subchronic Toxicity : 28-day repeated dose study (histopathology, serum biochemistry) .
Q. Mitigation Strategies :
- Introduce PEGylation to reduce hepatic toxicity.
- Use nanoformulations to lower effective doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
